molecular formula C14H10N4O3 B12928063 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one

2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one

Cat. No.: B12928063
M. Wt: 282.25 g/mol
InChI Key: OYIKNWRITJTXMM-BVXMOGEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine core substituted with furan-2-ylmethylene groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one typically involves the condensation of furan-2-carbaldehyde with 2,6-diaminopyrimidin-4(1H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the furan rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis((furan-2-ylmethylene)amino)pyrimidin-6(1H)-one: Similar structure but different substitution pattern.

    2,6-Bis((thiophen-2-ylmethylene)amino)pyrimidin-4(1H)-one: Similar structure with thiophene rings instead of furan rings.

    2,6-Bis((pyridin-2-ylmethylene)amino)pyrimidin-4(1H)-one: Similar structure with pyridine rings instead of furan rings.

Uniqueness

2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is unique due to the presence of furan rings, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

2,4-bis[(E)-furan-2-ylmethylideneamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H10N4O3/c19-13-7-12(15-8-10-3-1-5-20-10)17-14(18-13)16-9-11-4-2-6-21-11/h1-9H,(H,17,18,19)/b15-8+,16-9+

InChI Key

OYIKNWRITJTXMM-BVXMOGEKSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/C2=CC(=O)NC(=N2)/N=C/C3=CC=CO3

Canonical SMILES

C1=COC(=C1)C=NC2=CC(=O)NC(=N2)N=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.